4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid
Overview
Description
4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid is a chemical compound with the molecular formula C10H10N2O5 . It is also known by other names such as 4-(4-nitroanilino)-4-oxobutanoic acid, p-nitrosuccinanilic acid, and 3-[(4-nitrophenyl)carbamoyl]propanoic Acid .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, a study published in Nature Communications discusses the selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence . Another study discusses the pharmacological evaluation of a newly synthesized organotin IV complex for antiulcer potential .Molecular Structure Analysis
The molecular structure of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid can be found in databases like PubChem . The compound has a complex structure with multiple functional groups, which contribute to its chemical properties and reactivity.Chemical Reactions Analysis
The compound has been used in various chemical reactions. For example, it has been used in the selective N-terminal acylation of peptides and proteins . It has also been involved in the reduction of 4-nitrophenol to 4-aminophenol .Scientific Research Applications
- Field : Nanotechnology and Catalysis .
- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
- Method : Synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents .
- Results : Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
- Field : Biomedicine and Polymer Science .
- Application : The urethanes of amino acids are readily synthesized and then efficiently cyclized to produce amino acid N-carboxyanhydrides (NCAs). These NCAs are then used in the ring-opening polymerization (ROP) to yield polypeptides with controlled molecular weights .
- Method : The urethanes of amino acids are synthesized by the N-carbamoylation of onium salts of amino acids using diphenyl carbonate (DPC) .
- Results : Various macromolecular architectures containing polypeptide components have been constructed and applied as biofunctional materials in highly efficient antifouling coatings against proteins and cells, as biosensors for specific molecules, and in targeted drug delivery .
Catalytic Reduction of 4-Nitrophenol
Polymerization of Amino Acid Urethanes
- Field : Environmental and Medical Research .
- Application : The green synthesis of metal nanoparticles and their supported-catalyst-based reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) has gained attention due to its eco-friendly and straightforward reduction process .
- Method : The reaction with sodium borohydride (NaBH4) as a reducing agent in conjunction with metal catalysts, such as Pd, Ag, Pt, Cu, Au, and their assemblies on dendrimers, polymeric matrices, microgels, metal-immobilized silica-coated supports, and graphene oxide .
- Results : This method has been widely employed for the fabrication of nanomaterials as catalysts for the 4-NP reduction reaction in aqueous and semi-solid media .
- Field : Electrochemistry .
- Application : The electrochemical reduction of 4-NP has been explored over different metallic and carbonaceous substrata .
- Method : The reduction is carried out over different substrates such as glassy carbon (GC), Ag, Au, Pt, and Ni .
- Results : This method provides an alternative approach to the reduction of 4-NP .
Green Synthesis of Metal Nanoparticles
Electrochemical Reduction of 4-NP
- Field : Protein Engineering and Drug Discovery .
- Application : Unnatural amino acids have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity .
- Method : The incorporation of unnatural amino acids into proteins offers a rational approach to engineer enzymes for designing efficient biocatalysts that exhibit versatile physicochemical properties and biological functions .
- Results : Unnatural amino acids offer a wide array of applications such as antibody-drug conjugates, probes for change in protein conformation and structure–activity relationships, peptide-based imaging, antimicrobial activities, etc .
- Field : Environmental Chemistry .
- Application : A simple and effective electrochemical method for the transformation of 4-nitrophenol into 4-aminophenol is proposed with virtually no undesired by-products .
- Method : While acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol, the simultaneous hydrogen evolution is pernicious for this purpose .
- Results : This method provides an alternative approach to the reduction of 4-NP .
Reprogramming Natural Proteins Using Unnatural Amino Acids
Environmentally-Friendly Reduction of 4-Nitrophenol
properties
IUPAC Name |
4-(4-nitroanilino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c13-9(5-6-10(14)15)11-7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVJAVSCQNUKPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377862 | |
Record name | 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid | |
CAS RN |
5502-63-6 | |
Record name | 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-NITROSUCCINANILIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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